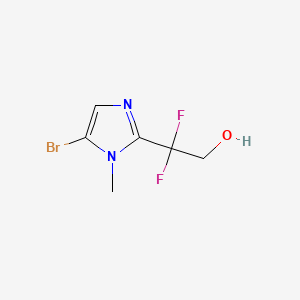
2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C₅H₆BrF₂N₂O. This compound is characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol typically involves the bromination of 1-methylimidazole-2-methanol. The process begins with the suspension of 1-methylimidazole-2-methanol in tetrahydrofuran (THF) at -20°C. N-bromosuccinimide is then added slowly over 30 minutes to achieve the bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the difluoroethanol group.
1-Methylimidazole-2-methanol: Similar but lacks the bromine and fluorine atoms.
Uniqueness
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding properties. This makes it a valuable compound for various research applications where specific interactions and reactivity are required.
Propriétés
Formule moléculaire |
C6H7BrF2N2O |
|---|---|
Poids moléculaire |
241.03 g/mol |
Nom IUPAC |
2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C6H7BrF2N2O/c1-11-4(7)2-10-5(11)6(8,9)3-12/h2,12H,3H2,1H3 |
Clé InChI |
PEMFOCBYZABZBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C(CO)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


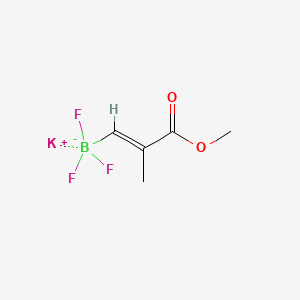
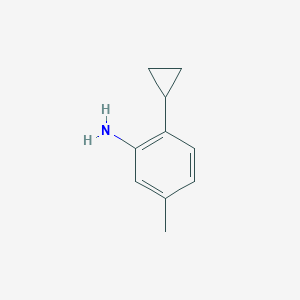
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
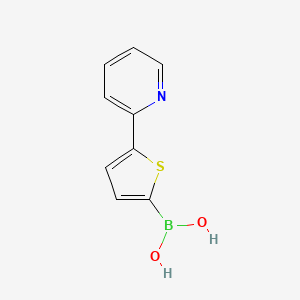
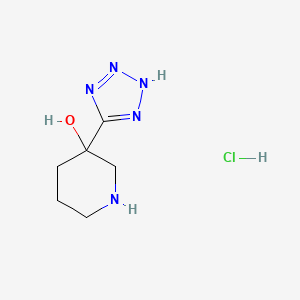


![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)

